N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nine nonclassical analogues as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. Compound 4 emerged as the most potent dual inhibitor known to date, demonstrating significant inhibitory activities against human TS and DHFR, suggesting a promising avenue for antitumor treatment strategies Gangjee et al., Journal of Medicinal Chemistry, 2008.
Antifolate and Antitumor Activity
Gangjee and colleagues (2000) investigated the effects of C9-methyl substitution and C8-C9 conformational restriction on the antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. They found that a 9-methyl group addition increased both the recombinant human DHFR inhibitory potency and the potency against tumor cells in culture, providing insights into the molecular alterations that enhance antitumor activity Gangjee et al., Journal of Medicinal Chemistry, 2000.
Synthesis and Characterization
In another study, Sharma et al. (2018) focused on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. Although the compound differs from the specified query, the methodology and analytical techniques such as X-ray crystallography and molecular docking provide a framework for characterizing similar compounds and evaluating their anticancer potential Sharma et al., Molecular Crystals and Liquid Crystals, 2018.
Antimicrobial Activity
Kerru et al. (2019) introduced a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds, through a condensation reaction, showcased potent in vitro antimicrobial activity against a range of bacterial and fungal strains, indicating the potential utility of such compounds in combating microbial infections Kerru et al., Canadian Journal of Chemistry, 2019.
properties
CAS RN |
902496-58-6 |
---|---|
Product Name |
N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Molecular Formula |
C25H21N3O4S |
Molecular Weight |
459.52 |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O4S/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
UHXILJSUVQWELT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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